molecular formula C11H13ClO2 B1349957 4-(4-Methoxyphenyl)butanoyl chloride CAS No. 6836-18-6

4-(4-Methoxyphenyl)butanoyl chloride

Cat. No.: B1349957
CAS No.: 6836-18-6
M. Wt: 212.67 g/mol
InChI Key: RMNFNJLSEHCPTJ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)butanoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-(4-methoxyphenyl) group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)butanoyl chloride typically involves the reaction of 4-(4-methoxyphenyl)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:

4-(4-Methoxyphenyl)butanoic acid+SOCl24-(4-Methoxyphenyl)butanoyl chloride+SO2+HCl\text{4-(4-Methoxyphenyl)butanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(4-Methoxyphenyl)butanoic acid+SOCl2​→4-(4-Methoxyphenyl)butanoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)butanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(4-methoxyphenyl)butanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React to form esters in the presence of a base such as pyridine.

    Thiols: Form thioesters under similar conditions as alcohols.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

4-(4-Methoxyphenyl)butanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of drug candidates and prodrugs.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)butanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)butanoic acid: The parent compound from which 4-(4-Methoxyphenyl)butanoyl chloride is derived.

    4-(4-Methoxyphenyl)butanol: The corresponding alcohol formed by the reduction of this compound.

    4-(4-Methoxyphenyl)butylamine: The amine derivative formed by the reaction of this compound with ammonia or primary amines.

Uniqueness

This compound is unique due to its reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions highlights its versatility in chemical research and industrial applications.

Biological Activity

4-(4-Methoxyphenyl)butanoyl chloride, a derivative of butanoic acid, is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}ClO2_2
  • Molecular Weight : 226.67 g/mol
  • CAS Number : 6836-19-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The antitumor effects are often associated with the modulation of signaling pathways such as NF-κB and AKT. Inhibition of matrix metalloproteinases (MMP2 and MMP9) has also been noted, which are crucial for tumor invasion and metastasis.

Antibacterial and Antifungal Activity

Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds against various pathogens have been reported to range from 3.125 mg/mL to 100 mg/mL, indicating moderate to high potency.

Case Study 1: Antitumor Efficacy

A study investigated the effects of a structurally similar compound on hepatocellular carcinoma (HCC). The results showed:

  • In Vitro : The compound inhibited HCC cell proliferation at concentrations ranging from 31.25 μM to 1000 μM over a period of 48 hours.
  • In Vivo : In a mouse model, treatment with doses of 80 mg/kg to 160 mg/kg resulted in tumor growth inhibition rates of up to 79.43% without significant adverse effects on body weight or organ health .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties:

  • Testing : Various derivatives were assessed against common bacterial strains.
  • Results : Compounds exhibited MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL against E. coli and C. albicans, suggesting strong antibacterial and antifungal activity .

Data Tables

Activity Type Target Organism/Cell Line Concentration Range Effect Observed
AntitumorHepG2 (HCC cell line)31.25 - 1000 μMInhibition of proliferation
AntitumorBALB/c nude mice80 - 160 mg/kgTumor growth inhibition (up to 79.43%)
AntibacterialE. coli0.0048 - 0.0195 mg/mLStrong antibacterial activity
AntifungalC. albicans0.0048 - 0.039 mg/mLEffective antifungal activity

Properties

IUPAC Name

4-(4-methoxyphenyl)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNFNJLSEHCPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374871
Record name 4-(4-methoxyphenyl)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6836-18-6
Record name 4-(4-methoxyphenyl)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6836-18-6
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Synthesis routes and methods

Procedure details

4-(4-Methoxyphenyl)butyric acid (2.0 g, 10.3 mmol) was treated with thionyl chloride (20 mL). The reaction was stirred at rt for 3 h, heated at 65° C. overnight and then concentrated under reduced pressure to give 4-(4-methoxyphenyl)butyryl chloride (2.3 g) as a yellow oil which was used without farther purification. IR (NaCl): 1795, 1510, 1244 cm-1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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